molecular formula C27H27ClN4O3 B11453410 1-(2-chlorobenzyl)-4-methyl-5-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

1-(2-chlorobenzyl)-4-methyl-5-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B11453410
M. Wt: 491.0 g/mol
InChI Key: OPWIRJKWKBGRBM-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-4-methyl-5-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazolo[4,3-c]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-4-methyl-5-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-chlorobenzyl Group: This can be achieved through nucleophilic substitution reactions using 2-chlorobenzyl halides.

    Attachment of the 2-oxopyrrolidin-1-yl Group: This step may involve amide bond formation using coupling reagents like EDCI or DCC.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processes.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-4-methyl-5-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the pyrazolo[4,3-c]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated reagents for nucleophilic substitution, Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-chlorobenzyl)-4-methyl-5-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-methyl-5-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorobenzyl)-4-methyl-5-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione: This compound is unique due to its specific substituents and the pyrazolo[4,3-c]pyridine core.

    Other Pyrazolo[4,3-c]pyridine Derivatives: These compounds may have different substituents but share the same core structure, leading to similar but distinct biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H27ClN4O3

Molecular Weight

491.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-methyl-5-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylpyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C27H27ClN4O3/c1-19-26-23(17-25(34)30(19)16-8-15-29-14-7-13-24(29)33)31(18-20-9-5-6-12-22(20)28)32(27(26)35)21-10-3-2-4-11-21/h2-6,9-12,17H,7-8,13-16,18H2,1H3

InChI Key

OPWIRJKWKBGRBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)N1CCCN3CCCC3=O)N(N(C2=O)C4=CC=CC=C4)CC5=CC=CC=C5Cl

Origin of Product

United States

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